[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine
CAS No.: 1038721-54-8
Cat. No.: VC2912495
Molecular Formula: C13H11F2NO
Molecular Weight: 235.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038721-54-8 |
|---|---|
| Molecular Formula | C13H11F2NO |
| Molecular Weight | 235.23 g/mol |
| IUPAC Name | [3-fluoro-4-(2-fluorophenoxy)phenyl]methanamine |
| Standard InChI | InChI=1S/C13H11F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H,8,16H2 |
| Standard InChI Key | GQQCRHROXAIZEI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CN)F)F |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CN)F)F |
Introduction
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine is a chemical compound characterized by its unique structure, which includes a methanamine group attached to a phenyl ring. This phenyl ring is further substituted with both a fluorine atom and a phenoxy group, specifically a 2-fluorophenoxy moiety. The presence of fluorine atoms in its structure may enhance its lipophilicity and biological activity, making it of interest in various chemical and pharmaceutical applications.
Synthetic Routes
Several synthetic routes can be employed to produce [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine. These methods typically involve the modification of the compound's structure to enhance its biological properties. While specific synthetic protocols for this compound are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions to introduce the necessary functional groups.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Fluoroaniline | Single fluorine on aniline structure | Simple structure; used in dye synthesis |
| 2-Fluorophenol | Phenolic compound with one fluorine substitution | Exhibits significant antimicrobial properties |
| 4-(2-Fluorophenoxy)aniline | Similar phenoxy group but lacks methanamine | Potential use in pharmaceuticals |
| 3-Fluoro-N,N-dimethylbenzeneamine | Dimethylated amine with fluorine | Increased lipophilicity and biological activity |
Research Findings and Future Directions
Interaction studies of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine with biological targets are crucial for understanding its mechanism of action. These studies often involve assessing how modifications of the compound might enhance its effectiveness or reduce side effects. Given the lack of specific data on this compound, future research should focus on synthesizing and testing its biological activity to explore potential applications fully.
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